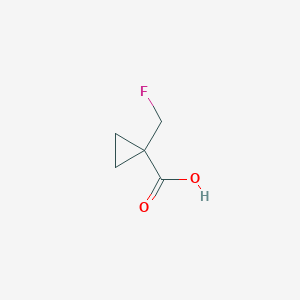![molecular formula C15H21ClN2 B1407367 1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride CAS No. 1417569-39-1](/img/structure/B1407367.png)
1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride” is a chemical compound with the molecular formula C15H21ClN2 . It has an average mass of 264.794 Da and a monoisotopic mass of 264.139313 Da . This compound is intended for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, serotonins were found to produce 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles by simple heating with amines under an oxygen atmosphere . Serotonins also reacted with various aldehydes to provide 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles rather than β-carbolines under basic conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Novel Synthesis of Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles : A study by Somei et al. (2001) reports a novel synthesis method for tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles, using amines and serotonins under specific conditions, highlighting the importance of the 5-hydroxy group on the indole nucleus in these reactions (Somei, Teranishi, Yamada, & Yamada, 2001).
Development of a Synthetic Method for Derivatives : Somei et al. (1988) developed a synthetic method to produce 3,4,5,6-tetrahydro-1H-azepinol[5, 4, 3-cd]indole derivatives with a carbon side chain at various positions. This method was applied to synthesize alkyl derivatives (Somei, Wakida, & Ohta, 1988).
Regioselective Meta-functionalization of 2-alkynylanilines : Zheng, Chen, and Fan (2014) reported a method to construct 3,4-fused tricyclic azepino[5,4,3-cd]indoles from 2-alkynylanilines, involving a dearomatization strategy and a palladium-catalyzed domino heterocyclization/Heck reaction (Zheng, Chen, & Fan, 2014).
Biological and Medicinal Applications
PARP-1 Inhibitors with Anticancer Activity : Koch et al. (2002) designed compounds including 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-ones as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), showing promise in enhancing the effect of cytotoxic agents against cancer cell lines (Koch et al., 2002).
Vasopressin V2 Receptor Antagonists : Matthews et al. (2003) synthesized a series of 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles as vasopressin receptor antagonists, identifying compounds with high affinity for the human V2 receptor (Matthews et al., 2003).
Clavicipitic Acid from Claviceps fusiformis : King et al. (1978) identified clavicipitic acid, an indole derivative from Claviceps fusiformis, as a tetrahydro-1H-azepino[5.4,3-cd]indole-4-carboxylic acid, demonstrating its existence in two diastereoisomeric forms (King, Waight, Mantle, & Szczyrbak, 1978).
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-11(2)9-17-10-13-6-7-16-8-12-4-3-5-14(17)15(12)13;/h3-5,10-11,16H,6-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMKUZZSOJVSQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C2CCNCC3=C2C1=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


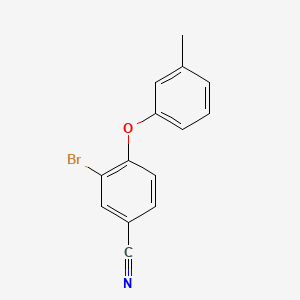

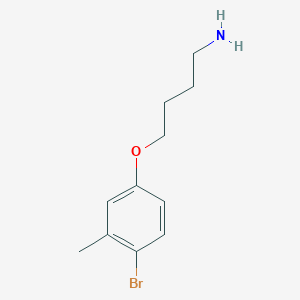

![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)
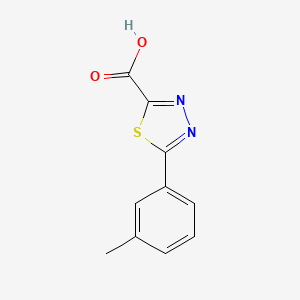
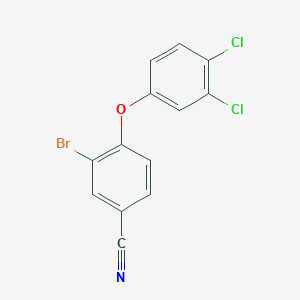

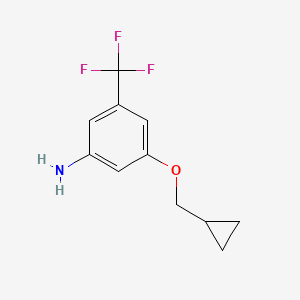
![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)
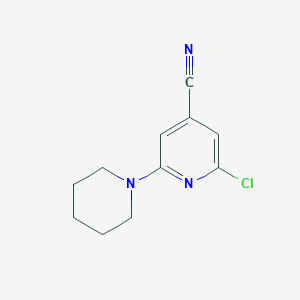
amine](/img/structure/B1407304.png)
